![molecular formula C7H5IN2 B2503334 1-Iodoimidazo[1,5-a]pyridine CAS No. 1422773-18-9](/img/structure/B2503334.png)

1-Iodoimidazo[1,5-a]pyridine

Übersicht

Beschreibung

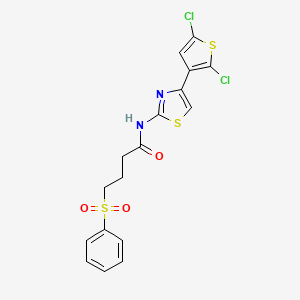

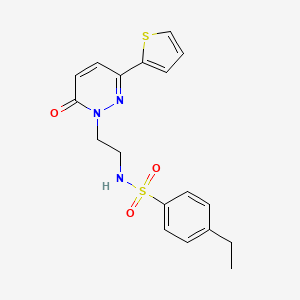

1-Iodoimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 1422773-18-9 . It has a molecular weight of 244.03 and is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

Imidazo[1,5-a]pyridine is synthesized from readily available starting materials. The synthesis involves various transformations such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis

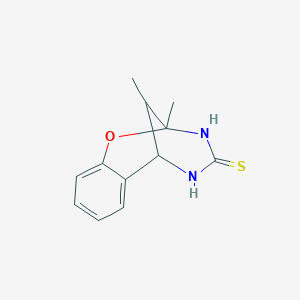

The molecular structure of 1-Iodoimidazo[1,5-a]pyridine contains a total of 16 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field .Physical And Chemical Properties Analysis

1-Iodoimidazo[1,5-a]pyridine is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine serves as a significant structural component in both agrochemicals and pharmaceuticals. Researchers have dedicated decades to synthesizing this compound, resulting in a wide array of transformations that allow convenient access from readily available starting materials . Its versatile nature makes it valuable for drug discovery and crop protection.

Materials Science

The stable scaffold of imidazo[1,5-a]pyridine finds applications in materials science. Innovations abound in this field, with promising developments reported in optoelectronic devices, sensors, and imaging systems. Researchers explore its luminescent properties for various technological advancements .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives exhibit remarkable photophysical properties, making them suitable candidates for optoelectronic applications. Their compact shape and emissive behavior contribute to the development of light-emitting diodes (LEDs), organic solar cells, and other electronic devices .

Chemical Biology and Sensors

Imidazo[1,5-a]pyridine’s compact structure and stability make it an excellent choice for developing cell membrane probes. These fluorescent probes aid in studying cellular processes, drug interactions, and membrane dynamics. Additionally, researchers explore its potential in biosensors for detecting specific analytes .

Covalent Inhibitors

The search for novel scaffolds for covalent inhibitors (TCIs) has led to the exploration of imidazo[1,2-a]pyridine derivatives. Researchers have harnessed this core backbone to develop covalent warheads for cancer treatment. Scaffold hopping strategies have revealed its potential in this critical area of drug discovery .

Wirkmechanismus

Safety and Hazards

The compound has been classified under GHS07 with the signal word "Warning" . It has hazard statements H315, H319, H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Zukünftige Richtungen

Imidazo[1,5-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Eigenschaften

IUPAC Name |

1-iodoimidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAJSPWQQIHUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodoimidazo[1,5-a]pyridine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)

![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)

![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)